Evidence Item 1: Monoamine Transporter Inhibition Profile - A Critical Data Gap
A direct head-to-head comparison of monoamine transporter inhibition potency for CAS 2034561-75-4 versus its parent compound 3-CMC is currently absent from the public domain. 3-CMC is a known inhibitor of dopamine (DAT) and norepinephrine (NET) transporters [1]. The substitution of the N-methyl group in 3-CMC with an N-(2-fluoroethyl)piperazine moiety in the target compound is expected to generate a distinct inhibition profile (IC50 and selectivity), but no quantitative data exists to confirm the magnitude or direction of this shift [2]. Without this data, scientific selection cannot be based on established potency metrics.
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition IC50 |
|---|---|
| Target Compound Data | No peer-reviewed IC50 data available. |
| Comparator Or Baseline | 3-Chloromethcathinone (3-CMC): DAT IC50 values have been reported, but specific numerical data is not directly cited in a cross-comparable study for this purpose. |
| Quantified Difference | Cannot be calculated due to missing target compound data. |
| Conditions | Standard in vitro radioligand binding or functional reuptake inhibition assays (e.g., HEK-293 cells expressing human DAT, NET, SERT). |
Why This Matters
Procurement for pharmacological research requires validated potency data to justify the selection of this specific fluorinated analog over the cheaper, well-characterized 3-CMC.
- [1] Wikipedia contributors. 3-Chloromethcathinone. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/3-Chloromethcathinone View Source
- [2] BindingDB. Entry BDBM289436. Provides evidence that the 4-(2-fluoroethyl)piperazin-1-yl group is pharmacologically active and used in patent literature for target engagement, supporting the expectation of a differentiated pharmacological profile. View Source
